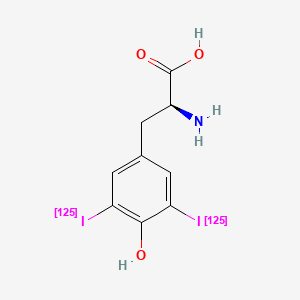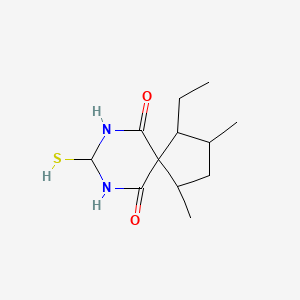
Spirobarbital
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spirobarbital: is a barbiturate derivative developed by Eli Lilly in the 1940s. It is known for its hypnotic and sedative effects and has a moderate potential for abuse . The compound’s chemical name is 5-spiro-(2’-ethyl-3’-5’-dimethyl-cyclopentyl)barbituric acid, and its molecular formula is C12H18N2O3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Spirobarbital can be synthesized through a multi-step process involving the reaction of barbituric acid with a spirocyclic ketone. The reaction typically requires a strong base, such as sodium hydroxide, and is carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Spirobarbital undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of this compound typically yields the corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the barbituric acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Various carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Substituted barbiturates with different functional groups.
Scientific Research Applications
Spirobarbital has several scientific research applications, including:
Chemistry: Used as a model compound for studying spirocyclic structures and their reactivity.
Biology: Investigated for its effects on the central nervous system and potential therapeutic uses.
Medicine: Explored for its sedative and hypnotic properties, particularly in the treatment of insomnia and anxiety.
Mechanism of Action
Spirobarbital exerts its effects by acting on the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA, leading to increased synaptic inhibition and a sedative effect. The compound binds to the GABA receptor complex, modulating chloride ion channels and increasing the duration of channel opening .
Comparison with Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Pentobarbital: Known for its use in anesthesia and euthanasia.
Uniqueness: Spirobarbital is unique due to its spirocyclic structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. This structure allows for different binding affinities and metabolic pathways compared to other barbiturates .
Properties
CAS No. |
72035-36-0 |
|---|---|
Molecular Formula |
C12H20N2O2S |
Molecular Weight |
256.37 g/mol |
IUPAC Name |
4-ethyl-1,3-dimethyl-8-sulfanyl-7,9-diazaspiro[4.5]decane-6,10-dione |
InChI |
InChI=1S/C12H20N2O2S/c1-4-8-6(2)5-7(3)12(8)9(15)13-11(17)14-10(12)16/h6-8,11,17H,4-5H2,1-3H3,(H,13,15)(H,14,16) |
InChI Key |
MBSDENFZBBIVCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CC(C12C(=O)NC(NC2=O)S)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


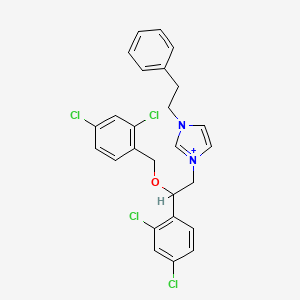
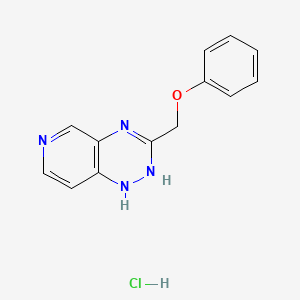

![Sodium;2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate](/img/structure/B10859453.png)
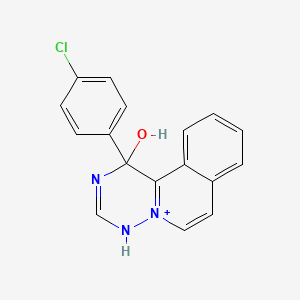
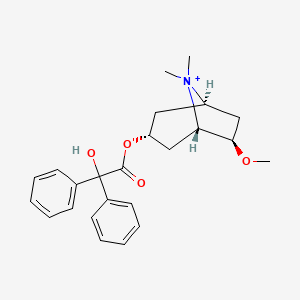
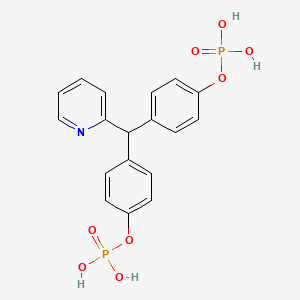
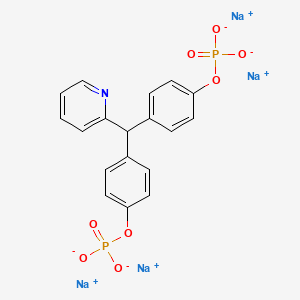
![sodium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate](/img/structure/B10859473.png)
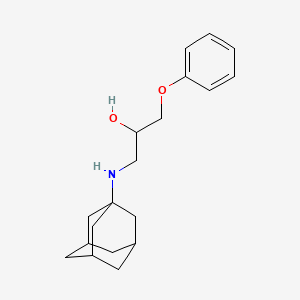

![1-[(1R,9S,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B10859505.png)

